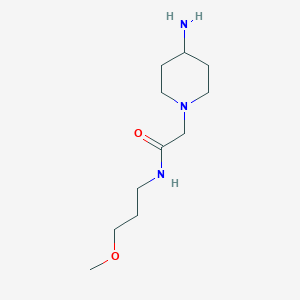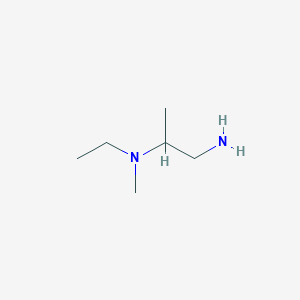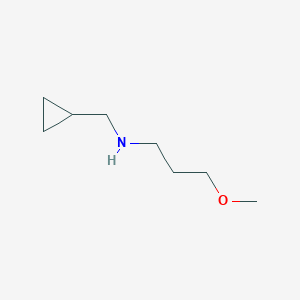
2-(4-aminopiperidin-1-yl)-N-(3-methoxypropyl)acetamide
Descripción general
Descripción
2-(4-Aminopiperidin-1-yl)-N-(3-methoxypropyl)acetamide, or 2-MPA, is a synthetic compound that is used in a variety of scientific research applications. It is a derivative of piperidine, an organic compound found in plants and animals, and is composed of a nitrogen-containing piperidine ring attached to an acetamide group. 2-MPA has been used in a range of laboratory experiments, including biochemical and physiological studies. In
Aplicaciones Científicas De Investigación
Memory Enhancement
Li Ming-zhu (2008) synthesized a similar compound, 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide, and studied its effects on memory ability in mice, showing positive effects on memory enhancement Li Ming-zhu (2008).
Imaging Probe Development
J. Prabhakaran et al. (2006) developed a derivative, 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide, for imaging 5-HT2A receptors using positron emission tomography, although they found it unsuitable for this purpose J. Prabhakaran et al. (2006).
Anion Coordination Studies
D. Kalita and J. Baruah (2010) researched different spatial orientations of amide derivatives, like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, in anion coordination, highlighting the compound's structural and geometric properties D. Kalita and J. Baruah (2010).
Potential Anticonvulsant Properties
A. Camerman et al. (2005) studied 2-acetamido-N-benzyl-2-(methoxyamino)acetamides for their anticonvulsant activities, noting the role of molecular features in these properties A. Camerman et al. (2005).
Propiedades
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-(3-methoxypropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2/c1-16-8-2-5-13-11(15)9-14-6-3-10(12)4-7-14/h10H,2-9,12H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEURCHEBJSWLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-aminopiperidin-1-yl)-N-(3-methoxypropyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(3-methoxypropyl)tricyclo[5.2.1.02,]decan-8-amine](/img/structure/B1462575.png)

![2-Ethoxy-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1462579.png)


![(1-Cyclopropylethyl)[(3-methoxyphenyl)methyl]amine](/img/structure/B1462584.png)


